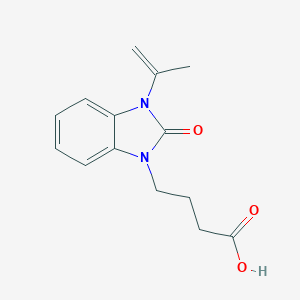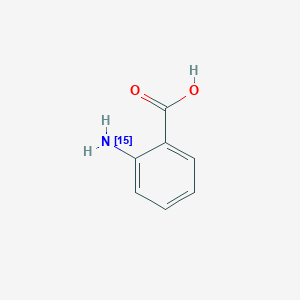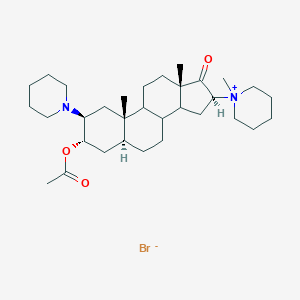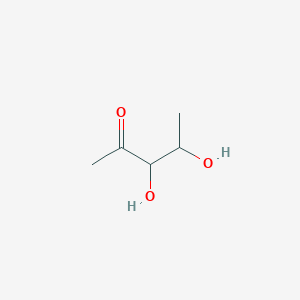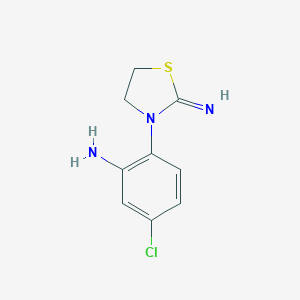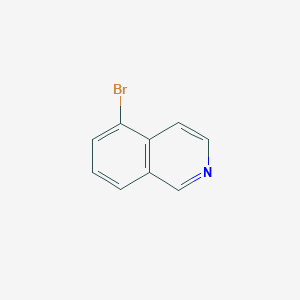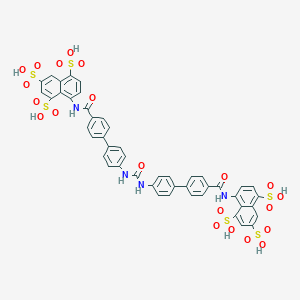
1,3,5-Naphthalenetrisulfonic acid, 8,8'-(carbonylbis(imino(1,1'-biphenyl)-4',4-diylcarbonylimino))bis-, hexasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Naphthalenetrisulfonic acid, 8,8'-(carbonylbis(imino(1,1'-biphenyl)-4',4-diylcarbonylimino))bis-, hexasodium salt, commonly known as NTS, is a water-soluble compound that has been widely used in scientific research as a fluorescent probe and a pH indicator. It has also been used as a catalyst in organic synthesis and as a complexing agent in analytical chemistry. In
Mécanisme D'action
The mechanism of action of NTS is based on its ability to interact with molecules through electrostatic and hydrophobic interactions. NTS has a high affinity for certain molecules, such as amino acids and peptides, which allows it to bind to them and produce a fluorescent signal. The fluorescence intensity of NTS is dependent on the pH of the environment, which makes it an effective pH indicator.
Effets Biochimiques Et Physiologiques
NTS has been shown to have minimal toxicity in vitro and in vivo. It has been used in various biological systems without causing any adverse effects. However, its long-term effects on human health are still unknown and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NTS is its high sensitivity and selectivity for certain molecules. It can detect and quantify the concentration of molecules at low concentrations, which makes it an effective tool for biological and environmental research. However, NTS has limitations in terms of its stability and solubility. It can degrade over time and has limited solubility in certain solvents, which can limit its use in certain experiments.
Orientations Futures
NTS has the potential to be used in a wide range of applications, including medical diagnosis, environmental monitoring, and drug discovery. Future research should focus on improving the stability and solubility of NTS, as well as exploring new applications for this compound. In addition, more research is needed to determine the long-term effects of NTS on human health.
Méthodes De Synthèse
NTS can be synthesized by the condensation reaction of 1,3,5-naphthalenetrisulfonic acid with 4,4'-diaminobiphenyl-3,3'-dicarboxylic acid. The resulting compound is then treated with sodium hydroxide to form the hexasodium salt of NTS. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
NTS has been widely used as a fluorescent probe in biological and environmental research. It has been used to detect and quantify the concentration of various molecules, such as amino acids, peptides, and proteins. It has also been used to study the behavior of cells and tissues in vivo and in vitro. In addition, NTS has been used as a pH indicator in chemical and biological systems.
Propriétés
Numéro CAS |
111129-59-0 |
|---|---|
Nom du produit |
1,3,5-Naphthalenetrisulfonic acid, 8,8'-(carbonylbis(imino(1,1'-biphenyl)-4',4-diylcarbonylimino))bis-, hexasodium salt |
Formule moléculaire |
C47H34N4O21S6 |
Poids moléculaire |
1183.2 g/mol |
Nom IUPAC |
8-[[4-[4-[[4-[4-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]phenyl]carbamoylamino]phenyl]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid |
InChI |
InChI=1S/C47H34N4O21S6/c52-45(50-37-17-19-39(75(61,62)63)35-21-33(73(55,56)57)23-41(43(35)37)77(67,68)69)29-5-1-25(2-6-29)27-9-13-31(14-10-27)48-47(54)49-32-15-11-28(12-16-32)26-3-7-30(8-4-26)46(53)51-38-18-20-40(76(64,65)66)36-22-34(74(58,59)60)24-42(44(36)38)78(70,71)72/h1-24H,(H,50,52)(H,51,53)(H2,48,49,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72) |
Clé InChI |
IYMXKDIVRHAFTD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Autres numéros CAS |
111129-59-0 |
Synonymes |
8,8'-(Carbonylbis(imino(1,1'-biphenyl)-4',4-diylcarbonylimino))bis-1,3,5-naphthalenetrisulfonic acid, hexasodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




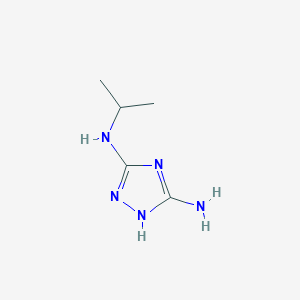
![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)

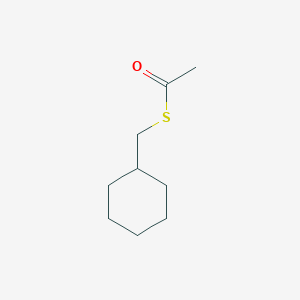
![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)

![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)
